molecular formula C16H14ClNO3 B1512120 (R)-(2-Chloro-phenyl)-phenylacetylamino-acetic acid CAS No. 1098100-07-2

(R)-(2-Chloro-phenyl)-phenylacetylamino-acetic acid

Cat. No. B1512120
M. Wt: 303.74 g/mol
InChI Key: MTFPCYJZWDSFOB-OAHLLOKOSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves the study of properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, etc .

Scientific Research Applications

  • Raman Spectroscopy Applications : Raman spectroscopy is a powerful technique within the scientific community. It provides a rapid chemical fingerprint without contacting or consuming the sample, making it ideal for use in point-of-care and mobile settings. It’s used in various fields including biomed, bioprocess, food environment, energy security, materials, and pharma.

  • Fluorescent Probes : Rhodols, which are structurally similar to rhodamines, have been used as fluorescent probes in biological imaging. The nature and arrangement of polar substituents around the core affect the photophysical properties of rhodols, allowing their fluorescence to be bathochromically shifted into regions applicable for biological imaging.

  • Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It’s used in various applications to address energy crises and environmental pollution.

  • Raman Spectroscopy Applications : Raman spectroscopy is a powerful technique within the scientific community. It provides a rapid chemical fingerprint without contacting or consuming the sample, making it ideal for use in point-of-care and mobile settings. It’s used in various fields including biomed, bioprocess, food environment, energy security, materials, and pharma.

  • Fluorescent Probes : Rhodols, which are structurally similar to rhodamines, have been used as fluorescent probes in biological imaging. The nature and arrangement of polar substituents around the core affect the photophysical properties of rhodols, allowing their fluorescence to be bathochromically shifted into regions applicable for biological imaging.

  • Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It’s used in various applications to address energy crises and environmental pollution.

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are important for handling and disposal considerations .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-13-9-5-4-8-12(13)15(16(20)21)18-14(19)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,18,19)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFPCYJZWDSFOB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857127
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-Chloro-phenyl)-phenylacetylamino-acetic acid

CAS RN

1098100-07-2
Record name (2R)-(2-Chlorophenyl)(2-phenylacetamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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